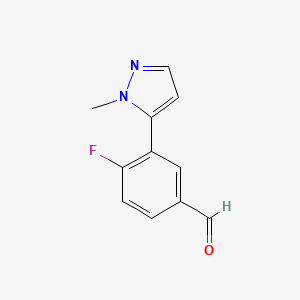

4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

描述

属性

IUPAC Name |

4-fluoro-3-(2-methylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVOBFWRDAYPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of “4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells.

Mode of Action

“this compound” acts as a potent, highly selective, cell-permeable inhibitor of GLUT1. It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose by cells.

Biochemical Pathways

By inhibiting GLUT1, “this compound” disrupts the glucose metabolism pathway . This results in a decrease in cellular glucose levels, which can affect various downstream processes, including energy production and the synthesis of certain biomolecules.

Pharmacokinetics

It has been shown to becell-permeable , suggesting that it can readily cross cell membranes to exert its effects

Result of Action

The inhibition of GLUT1 by “this compound” leads to a decrease in cellular glucose uptake . This can have various effects at the molecular and cellular levels, including changes in energy metabolism and potentially the induction of cell death in cells that are heavily dependent on glucose.

Action Environment

The action of “this compound” can be influenced by various environmental factors. For example, the presence of other molecules that bind to GLUT1 could affect its efficacy. Additionally, factors that affect the stability of “this compound”, such as pH and temperature, could also influence its action.

生物活性

4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, with the Chemical Abstracts Service (CAS) number 1344313-03-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound is part of a broader class of pyrazole-containing structures that have shown promising results against various cancer cell lines.

Case Studies

- Cell Line Studies : In vitro evaluations indicated that compounds with similar pyrazole structures exhibit significant antiproliferative activity against breast cancer cells (MDA-MB-231). For instance, derivatives demonstrated enhanced caspase-3 activity, indicating apoptosis induction at concentrations as low as 1.0 μM .

- Mechanism of Action : The mechanism often involves microtubule destabilization, which is critical in cancer cell division. Compounds were shown to inhibit microtubule assembly effectively at concentrations around 20 μM .

Data Table: Anticancer Activity Summary

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| 4-Fluoro-3-(1-methyl-pyrazol) | MDA-MB-231 | 1.0 | Induces apoptosis (↑ caspase-3 activity) |

| Similar Pyrazole Derivatives | Various Cancer Lines | 20 | Microtubule destabilization |

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been investigated, with notable efficacy against both Gram-positive and Gram-negative bacteria.

Research Findings

Research has shown that pyrazole derivatives can exhibit significant antibacterial activity. For example:

- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored through various studies, particularly focusing on their ability to inhibit cyclooxygenase (COX) enzymes.

Findings and Comparisons

- Inhibition Studies : Compounds similar to 4-fluoro-3-(1-methyl-pyrazol-5-yl)benzaldehyde have shown IC₅₀ values for COX inhibition comparable to established anti-inflammatory drugs like diclofenac .

- Selectivity Index : Some derivatives exhibited a selectivity index indicating a preference for COX-2 inhibition over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs .

Data Table: Anti-inflammatory Activity Summary

| Compound | Target Enzyme | IC₅₀ (μg/mL) | Selectivity Index |

|---|---|---|---|

| Pyrazole Derivative | COX-1 | 54.65 | N/A |

| Pyrazole Derivative | COX-2 | <10 | High |

科学研究应用

Medicinal Chemistry Applications

4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde serves as a critical building block in the synthesis of pharmaceutical compounds. Its structural features enhance biological activity, making it a candidate for developing drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing similar pyrazole structures can inhibit the growth of cancer cell lines such as:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Induction of apoptosis |

| HepG2 | 8.2 | Cell cycle arrest |

| A549 (Lung) | 12.0 | Inhibition of proliferation |

These findings suggest that this compound may also possess similar anticancer activities due to its structural similarities with other effective pyrazole derivatives .

Organic Synthesis Applications

In organic synthesis, this compound acts as an intermediate in creating more complex organic molecules. Its ability to participate in various reactions makes it valuable for synthesizing new compounds with desired properties.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring: This can be achieved through cycloaddition reactions.

- Introduction of the Fluorine Atom: Electrophilic fluorination methods are commonly used.

- Aldehyde Formation: Techniques like the Vilsmeier-Haack reaction are employed to introduce the aldehyde group.

Material Science Applications

The compound is also explored in material science for developing new materials with specific properties such as fluorescence or conductivity. Its unique chemical structure allows it to be incorporated into polymers or other materials, enhancing their performance in applications like sensors or electronic devices.

相似化合物的比较

Key Observations :

- Conversely, imidazole-containing analogs (e.g., BA-3159) exhibit higher basicity due to the aromatic nitrogen lone pairs, which may enhance hydrogen-bonding interactions compared to pyrazole derivatives .

- Fluorine Effects: The fluorine atom in the target compound increases lipophilicity (logP ~2.1 estimated) compared to non-fluorinated benzaldehydes (logP ~1.5), influencing bioavailability and membrane permeability .

Hydrogen Bonding and Crystal Packing

- The pyrazole ring in the target compound can act as both a hydrogen-bond donor (N-H) and acceptor (adjacent N), though the methyl group may sterically hinder some interactions. In contrast, imidazole derivatives (e.g., BA-3159) form stronger hydrogen bonds due to their dual hydrogen-bonding sites, often leading to distinct crystal packing motifs .

准备方法

Formation of the Pyrazole Ring

- The 1-methyl-1H-pyrazole moiety is typically constructed by reacting hydrazine derivatives with β-diketones or β-ketoesters.

- This reaction can be carried out under acidic or basic conditions to cyclize and form the pyrazole ring system.

- Methylation at the nitrogen atom can be introduced either before or after ring formation depending on the synthetic route.

Introduction of the Fluoro Group

- The fluorine atom at the 4-position of the benzaldehyde ring is introduced via electrophilic fluorination.

- Reagents such as Selectfluor or other electrophilic fluorinating agents are employed to selectively fluorinate the aromatic ring.

- This step requires careful control of reaction conditions to avoid over-fluorination or side reactions.

Formylation of the Aromatic Ring

- The aldehyde functional group is introduced by formylation reactions, commonly using the Vilsmeier-Haack reaction.

- This involves treating the fluorinated aromatic intermediate with a formylating agent such as a combination of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- The reaction typically proceeds under controlled temperature to yield the desired benzaldehyde derivative.

Industrial and Laboratory Scale Preparation

- Industrial methods optimize the above synthetic steps to maximize yield and purity.

- Techniques such as continuous flow reactors may be used to improve reaction efficiency and scalability.

- Purification methods include crystallization and chromatographic techniques to isolate the pure this compound.

Preparation Protocols and Formulation Data

While direct synthetic experimental details specific to this compound are limited in public literature, formulation data for stock solutions and in vivo preparations are available, which indirectly reflect the compound's solubility and handling characteristics:

| Stock Solution Preparation for this compound | Amount (mg) | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |

|---|---|---|---|---|

| 1 mg | 4.8972 | 0.9794 | 0.4897 | |

| 5 mg | 24.4858 | 4.8972 | 2.4486 | |

| 10 mg | 48.9716 | 9.7943 | 4.8972 |

- Preparation of in vivo formulations involves dissolving the compound initially in DMSO, followed by sequential addition of PEG300, Tween 80, and water or corn oil, ensuring clarity at each step before proceeding.

Related Synthetic Methodologies from Literature

Although direct synthesis of this compound is sparsely detailed, related pyrazole derivatives and substituted benzaldehydes have been synthesized via multicomponent reactions involving hydrazine derivatives, substituted benzaldehydes, and potassium carbonate as a base catalyst. For example:

- A four-component reaction involving phenylhydrazine, dialkyl but-2-ynedioates, substituted benzaldehydes, and potassium carbonate in ethanol under reflux yields pyrazole-containing benzaldehyde derivatives with good to excellent yields (68–88%).

- Optimization studies show potassium carbonate as the preferred base, with reflux conditions in ethanol providing the highest yields (up to 84%) within 5 hours.

- The reaction tolerates various substituents including fluoro, chloro, bromo, and methoxy groups on the aromatic ring, indicating potential applicability to fluorinated benzaldehydes.

Summary Table of Key Preparation Parameters from Related Pyrazole-Benzaldehyde Syntheses

| Parameter | Details | Comments |

|---|---|---|

| Base Catalyst | Potassium carbonate (K2CO3) | Most effective for yield improvement |

| Solvent | Ethanol (EtOH) | Best solvent among tested options (THF, CH2Cl2, CH3CN) |

| Temperature | Reflux (~78 °C) | Optimal for highest yield and shortest reaction time |

| Reaction Time | 5 hours | Shortened reaction time at reflux |

| Yield Range | 68% to 88% | Dependent on substituents on benzaldehyde |

| Substituent Tolerance | Fluoro, chloro, bromo, methoxy | Electron-withdrawing and donating groups tolerated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。